molecular formula C10H18INO B2952346 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide CAS No. 957487-03-5

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide

Cat. No.: B2952346
CAS No.: 957487-03-5
M. Wt: 295.164
InChI Key: SHNUONSIHQBFRW-UHFFFAOYSA-N
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Description

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is a chemical compound with the molecular formula C10H18INO. It is characterized by the presence of an ethoxy group, a dimethylcyclohexene ring, and an iminium iodide moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide typically involves the reaction of 3-ethoxy-5,5-dimethylcyclohex-2-en-1-one with an appropriate iminium iodide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the iminium ion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the iminium ion to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide involves its interaction with molecular targets such as enzymes or receptors. The iminium ion can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5,5-dimethylcyclohex-2-enone: Similar structure but with an amino group instead of an ethoxy group.

    3-Ethoxy-5,5-dimethylcyclohex-2-en-1-one: Lacks the iminium iodide moiety.

    N-Benzyl-3-ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide: Contains a benzyl group in place of the ethoxy group.

Uniqueness

3-Ethoxy-5,5-dimethylcyclohex-2-en-1-iminium iodide is unique due to its combination of an ethoxy group, a dimethylcyclohexene ring, and an iminium iodide moiety

Properties

IUPAC Name

(3-ethoxy-5,5-dimethylcyclohex-2-en-1-ylidene)azanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.HI/c1-4-12-9-5-8(11)6-10(2,3)7-9;/h5,11H,4,6-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNUONSIHQBFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=[NH2+])CC(C1)(C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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